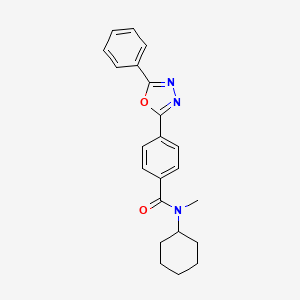

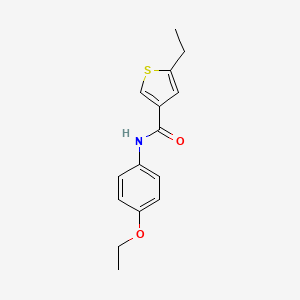

4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide

Übersicht

Beschreibung

Compounds with structures similar to 4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide often exhibit interesting chemical and physical properties. These properties are influenced by the presence of functional groups such as phenoxy, butanamide, and methylphenyl groups, which contribute to their reactivity and potential applications in various fields.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including condensation, amide formation, and aromatic substitutions. For instance, the synthesis of butanamide derivatives involves steps like N-methylation, mixed anhydride generation, and amide formation with varying yields and conditions specific to the target compound's structure (Noshi, 2014).

Molecular Structure Analysis

Crystallography and spectroscopic techniques like FTIR, NMR, and X-ray diffraction are pivotal in determining the molecular structure of these compounds. These methods help in understanding the crystal system, space group, and unit cell dimensions, revealing the arrangement of molecules in the crystal lattice through hydrogen bonding and other intermolecular interactions (Jebas et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds can involve interactions with enzymes or undergo transformations under specific conditions. Studies have explored the synthesis and antimicrobial activity of compounds, indicating their potential bioactivity against various microbial strains (Ghorab et al., 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and optical rotation, are influenced by the compound's structure. For example, derivatives of butanamide show specific melting ranges and solubility in organic solvents, which are crucial for their application in chemical syntheses and pharmaceutical formulations (Noshi, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards certain reagents or stability under various conditions, are determined by the functional groups present in the compound. Research on similar compounds often focuses on their potential as catalysts, inhibitors, or reactants in chemical reactions, highlighting their versatility in synthetic chemistry and potential applications (Edmondson et al., 2006).

Wissenschaftliche Forschungsanwendungen

Overview of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs) play a crucial role in enhancing product shelf life across various industrial and commercial products by retarding oxidative reactions. Studies have highlighted the environmental presence, human exposure, and toxicity of SPAs. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in different environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Furthermore, human exposure to SPAs through food intake, dust ingestion, and the use of personal care products has been documented, with certain SPAs causing hepatic toxicity, endocrine disrupting effects, and potential carcinogenicity. There's an emphasized need for future research to explore novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Natural Sources and Bioactivities of Phenolic Compounds

Research has extensively explored the natural sources and bioactivities of phenolic compounds like 2,4-Di-tert-butylphenol, shedding light on their widespread presence across various species. These compounds, often major components of volatile or essential oils, have shown potent toxicity against almost all testing organisms. Their production by organisms still poses questions regarding their autotoxic nature and suggests a potential regulatory function within the producing organisms (Zhao et al., 2020).

Sorption and Environmental Fate

The environmental fate of phenolic herbicides such as 2,4-D has been a subject of significant study, focusing on their sorption to soil, organic matter, and minerals. These studies are crucial in understanding the persistence and mobility of such compounds in the environment, influencing strategies for mitigating their impact on ecosystems (Werner et al., 2012).

Toxicology and Health Impacts

The toxicological profiles of new psychoactive substances (NPS), including phenethylamines and amphetamines, have been explored, highlighting the clinical effects and health risks associated with their use. Such studies contribute to a broader understanding of the potential toxic effects of various chemical compounds, including phenolic antioxidants, on human health and safety (Nugteren-van Lonkhuyzen et al., 2015).

Eigenschaften

IUPAC Name |

4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-14-9-6-11-18(16(14)3)22-13-7-12-19(21)20-17-10-5-4-8-15(17)2/h4-6,8-11H,7,12-13H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNRUJLBWNOIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCC(=O)NC2=CC=CC=C2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

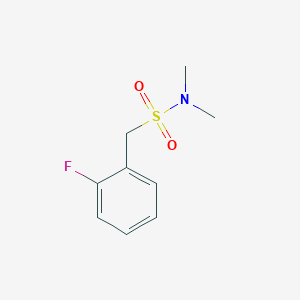

![1-[2-(4-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4618761.png)

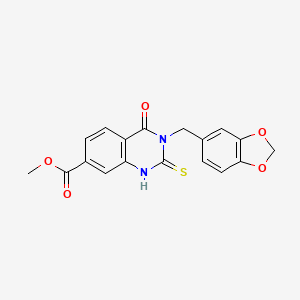

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B4618764.png)

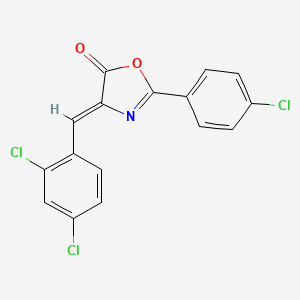

![2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4618772.png)

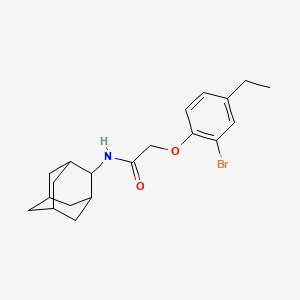

![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4618807.png)

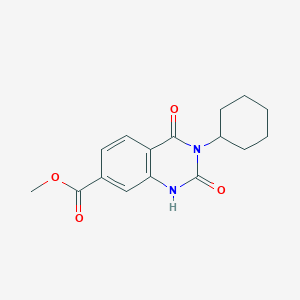

![methyl 2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4618824.png)